2-(Chloromethyl)thiirane
CAS No.: 3221-15-6
Cat. No.: VC1959623
Molecular Formula: C3H5ClS
Molecular Weight: 108.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3221-15-6 |
|---|---|
| Molecular Formula | C3H5ClS |
| Molecular Weight | 108.59 g/mol |
| IUPAC Name | 2-(chloromethyl)thiirane |
| Standard InChI | InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2 |
| Standard InChI Key | XRWMHJJHPQTTLQ-UHFFFAOYSA-N |
| SMILES | C1C(S1)CCl |
| Canonical SMILES | C1C(S1)CCl |
Introduction
Structural Characteristics and Identification
2-(Chloromethyl)thiirane is a cyclic organosulfur compound with a three-membered ring consisting of one sulfur atom and two carbon atoms, with a chloromethyl group attached to one of the carbon atoms. This distinctive structure contributes to its high reactivity and versatility in chemical reactions.
Basic Identification Data
The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-(Chloromethyl)thiirane |
| CAS Registry Number | 3221-15-6 |
| Molecular Formula | C₃H₅ClS |
| Molecular Weight | 108.58 g/mol |
| SMILES Notation | C1C(S1)CCl |
| InChI | InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2 |
| InChIKey | XRWMHJJHPQTTLQ-UHFFFAOYSA-N |
2-(Chloromethyl)thiirane is also known by several synonyms, including epithiochlorohydrin, thioepichlorhydrin, chloropropylene sulfide, 1-chloro-2,3-epithiopropane, and 3-chloropropylene sulfide .
Structural Features
The molecule's structure is characterized by:
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A thiirane ring (three-membered ring with sulfur)
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A chloromethyl (CH₂Cl) substituent attached to one carbon of the ring
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Significant ring strain due to the three-membered cyclic structure
This unique arrangement contributes to the compound's high reactivity, particularly at both the electrophilic carbon atoms in the ring and the chloromethyl group.
Physical and Chemical Properties
2-(Chloromethyl)thiirane exhibits distinct physical and chemical properties that influence its handling, storage, and applications in chemical synthesis.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Clear colorless to light yellow liquid |
| Boiling Point | 69-70°C (at 67 mmHg) |
| Density | 1.275 g/cm³ |
| Refractive Index | 1.5240 to 1.5280 (20°C, 589 nm) |
| Recommended Storage | Refrigerated conditions |
These physical characteristics make 2-(Chloromethyl)thiirane a volatile liquid that requires careful handling and storage .
Spectroscopic Properties
The compound can be characterized by various spectroscopic techniques:
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Infrared Spectroscopy: Shows characteristic bands for C-S stretching (typically in the 600-700 cm⁻¹ range) and C-Cl stretching (around 750 cm⁻¹)
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NMR Spectroscopy: Exhibits distinctive patterns in both ¹H and ¹³C NMR, reflecting its unique structure with inequivalent protons on the thiirane ring
Predicted Collision Cross Section
Mass spectrometry analysis provides valuable data on the compound's behavior in various ionization conditions:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 108.98733 | 116.5 |
| [M+Na]⁺ | 130.96927 | 130.1 |
| [M+NH₄]⁺ | 126.01387 | 127.6 |
| [M+K]⁺ | 146.94321 | 123.0 |
| [M-H]⁻ | 106.97277 | 125.4 |
| [M+Na-2H]⁻ | 128.95472 | 125.1 |
| [M]⁺ | 107.97950 | 122.7 |
| [M]⁻ | 107.98060 | 122.7 |
This collision cross-section data provides insights into the three-dimensional structure and behavior of the molecule in mass spectrometric analysis .
Synthesis Methods
Several approaches have been developed for the synthesis of 2-(Chloromethyl)thiirane, with varying levels of efficiency and selectivity.
Reaction of Epichlorohydrin with Sodium Sulfide
A common synthetic route involves the reaction of epichlorohydrin with sodium sulfide in aqueous solution. This method allows for the conversion of the oxygen-containing three-membered ring (epoxide) to the corresponding sulfur-containing ring (thiirane) .
Alternative Synthetic Approaches
Other synthetic pathways include:
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Reactions involving specific precursors like 3-chloropropylene derivatives
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Ring-closing reactions of appropriate thiol-containing intermediates
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Modifications of existing thiirane structures
The selection of a particular synthetic method depends on factors such as desired purity, scale of production, and availability of starting materials.
Chemical Reactivity and Reactions
The reactivity of 2-(Chloromethyl)thiirane is dominated by two key features: the strained three-membered thiirane ring and the reactive chloromethyl group. These structural elements make the compound susceptible to various types of reactions.
Ring-Opening Reactions
Due to the ring strain in the three-membered thiirane structure, 2-(Chloromethyl)thiirane readily undergoes ring-opening reactions with nucleophiles. A notable example is the regioselective ring-opening reaction with carboxylic acid derivatives catalyzed by quaternary onium salts.
Studies have shown that reactions of thiiranes with carboxylic acid derivatives such as benzoyl chloride proceed with 100% regioselectivity to provide β-addition products in high yield. This selectivity is attributed to:
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The steric hindrance between the substituent group of thiirane and the quaternary onium salt catalyst
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The leaving ability of the leaving groups in the carboxylic acid derivatives
The mechanism involves:
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Attack of the counter-anion of the quaternary onium halide on the β-carbon of the thiirane
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Formation of an alkyl thiolate intermediate
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Reaction with carboxylic acid derivatives to form the final product
Substitution Reactions
Applications in Research and Industry
2-(Chloromethyl)thiirane has found applications in various fields of chemistry and materials science due to its unique structural features and reactivity.
Synthetic Organic Chemistry
Research Developments and Future Perspectives
Current research involving 2-(Chloromethyl)thiirane focuses on several key areas that highlight its potential for future applications.
Novel Synthetic Methodologies
Researchers are exploring new and improved methods for the synthesis of 2-(Chloromethyl)thiirane and its derivatives, aiming for:
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Higher yields
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Greater selectivity
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More environmentally friendly approaches
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Scalable production methods
Novel Materials Development
The unique reactivity of 2-(Chloromethyl)thiirane continues to inspire the development of novel materials with specialized properties. Current research directions include:
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Design of functional polymers with controlled architectures
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Development of materials with responsive or adaptive properties
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Exploration of biocompatible materials for specialized applications
Catalytic Applications
Investigation of 2-(Chloromethyl)thiirane in catalytic systems represents an emerging area of research, with potential applications in:
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Asymmetric synthesis
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Green chemistry processes
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Specialized chemical transformations
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